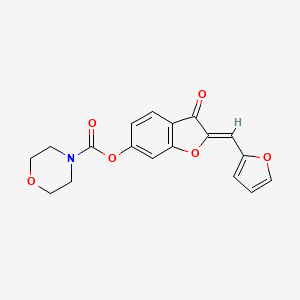

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Description

Properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO6/c20-17-14-4-3-13(24-18(21)19-5-8-22-9-6-19)11-15(14)25-16(17)10-12-2-1-7-23-12/h1-4,7,10-11H,5-6,8-9H2/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPVZMOBFFPVBV-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate, with the molecular formula C18H15NO6 and a molecular weight of 341.319 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound features a complex structure that includes both furan and benzofuran moieties, which are known to contribute to various biological activities. It is synthesized primarily for research purposes, with a typical purity of 95%.

Biological Activity Overview

Research indicates that compounds containing benzofuran structures exhibit a range of biological activities, including:

- Antinociceptive Effects : Benzofuran derivatives have been investigated for their potential to alleviate pain. A study highlighted the structure-activity relationships of benzofuranones, suggesting that modifications can enhance their antinociceptive properties .

- Antimicrobial Properties : Certain derivatives have shown promise as antimicrobial agents. The presence of the furan ring may enhance interactions with microbial targets.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.

The precise mechanism of action for this compound is not fully characterized; however, insights can be drawn from related compounds:

- Inhibition of Enzymatic Activity : Many benzofuran derivatives act by inhibiting specific enzymes involved in pain pathways or microbial metabolism.

- Receptor Interaction : Some studies suggest that these compounds may interact with neurotransmitter receptors or ion channels, modulating pain perception and inflammation.

Case Studies

- Antinociceptive Study : A study involving chemically induced pain models demonstrated that certain benzofuran derivatives significantly reduced pain responses. This suggests that this compound may possess similar properties due to its structural analogies .

- Microbial Inhibition : Preliminary tests on related compounds have shown effective inhibition against various bacterial strains, indicating potential for development as an antimicrobial agent.

Comparative Data Table

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Formula | C18H15NO6 | Varies |

| Molecular Weight | 341.319 g/mol | Varies |

| Antinociceptive Activity | Potentially active based on structural similarities | Confirmed in studies |

| Antimicrobial Activity | Suggested based on structural analysis | Confirmed in studies |

| Antioxidant Activity | Possible based on chemical structure | Confirmed in studies |

Scientific Research Applications

Structural Features

The compound features a furan ring and a morpholine moiety, which contribute to its biological activity. The presence of the furan ring is notable for its role in various chemical reactions, including electrophilic substitutions and cycloadditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate. It has shown significant activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains.

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

| Cancer Cell Line | Concentration Range (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 - 20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 5 - 20 | Induction of apoptosis |

Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment with the compound, indicating its potential as an anticancer agent.

Synthesis of Advanced Materials

The unique structure of this compound allows it to be utilized as a building block in the synthesis of advanced materials. Its derivatives can be employed in creating polymers with enhanced properties such as thermal stability and mechanical strength.

Coatings and Polymers

Research has indicated that compounds containing furan rings can be used in the formulation of coatings that exhibit improved resistance to environmental degradation. This property is particularly valuable in industrial applications where longevity and durability are critical.

Pesticidal Properties

The compound's structural features suggest potential applications in agricultural chemistry as a pesticide or herbicide. Preliminary studies have indicated that derivatives of this compound may exhibit herbicidal activity against common weeds.

Case Study: Herbicidal Efficacy

A recent investigation evaluated the herbicidal effects of various derivatives based on this compound:

| Derivative | Target Weed | Efficacy (%) |

|---|---|---|

| Compound A | Amaranthus retroflexus | 85% |

| Compound B | Chenopodium album | 70% |

These results indicate promising applications in sustainable agriculture practices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzofuran derivatives functionalized with ester-linked substituents and aromatic methylidene groups. Below is a comparative analysis with structurally analogous compounds (Table 1), followed by a detailed discussion of key differences.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Key Comparisons

Substituent Effects on Polarity and Solubility

- The morpholine-4-carboxylate group in the target compound introduces a tertiary amine and ether oxygen, enhancing polarity compared to the furan-2-carboxylate esters in analogs . This likely improves aqueous solubility, critical for bioavailability in drug design.

- The 2,4-dimethoxyphenyl substituent in adds electron-donating methoxy groups, increasing steric bulk and lipophilicity. In contrast, the 4-chlorophenyl group in is electron-withdrawing, reducing electron density at the benzofuran core and further lowering solubility.

Molecular Weight and Steric Effects

- The target compound’s molecular weight (~372 g/mol) is intermediate between the analogs. The morpholine group contributes to a balanced molecular size, avoiding excessive hydrophobicity seen in (392.09 g/mol) while retaining structural rigidity.

Stereoelectronic and Reactivity Profiles The Z-configuration common to all compounds ensures planar alignment of the methylidene group with the benzofuran core, stabilizing conjugation. However, the morpholine ester in the target compound may alter charge distribution via resonance, affecting reactivity in nucleophilic or electrophilic environments.

Synthetic and Analytical Considerations

- Crystallographic characterization of such derivatives often employs programs like SHELXL for small-molecule refinement . The morpholine group’s conformational flexibility may complicate crystallization compared to the rigid furan esters in .

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate?

- Methodological Answer : Two primary strategies are documented:

- NaH/THF-mediated coupling : Deprotonation of phenolic intermediates using NaH in THF at 0°C, followed by reaction with morpholine-4-carbonyl chloride. This method achieves ~70-80% yield but requires strict anhydrous conditions .

- High-temperature condensation : Reaction with furoyl chloride derivatives at 200°C for 4 hours, yielding 78% after column purification. This approach is efficient for furan-containing systems but may require stabilization of the dihydrobenzofuran core against thermal degradation .

Q. How is the stereochemical configuration of the (Z)-isomer confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve the Z/E configuration via single-crystal analysis, as demonstrated for structurally related benzofuran derivatives .

- NMR spectroscopy : Use NOESY/ROESY to detect spatial proximity between the furan-2-ylmethylene proton and the benzofuran carbonyl group. Chemical shifts for the (Z)-isomer typically appear at δ 7.6–8.1 ppm for conjugated olefinic protons .

- Chiral HPLC : Separate enantiomers if asymmetric synthesis is employed, referencing stereochemical descriptors from analogous compounds .

Q. What stability considerations are critical during storage and handling?

- Methodological Answer :

- Temperature control : Store at –20°C under nitrogen to prevent oxidation of the dihydrobenzofuran ring. Degradation rates increase at room temperature, as observed in analogous organic systems .

- Light sensitivity : Shield from UV exposure to avoid [4π+4π] cycloaddition side reactions involving the furan moiety.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for analogs of this compound?

- Methodological Answer :

- Bioisosteric replacement : Substitute the morpholine-4-carboxylate group with sulfonate (e.g., 4-chlorobenzenesulfonate ) or pyridinyl groups to modulate polarity and target affinity.

- Stereochemical variants : Synthesize (E)-isomers or racemic mixtures to assess stereochemical dependency in biological assays.

- Assay design : Use kinase inhibition panels or cellular viability assays (e.g., IC50 determinations) with positive controls (e.g., staurosporine). Prioritize substitutions that maintain <5 Å distance between the morpholine nitrogen and the benzofuran carbonyl for optimal binding .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use Discovery Studio or AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinases). Parameterize force fields with partial charges derived from DFT calculations .

- Molecular dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Analyze hydrogen-bond occupancy between the morpholine oxygen and conserved lysine residues .

Q. How should researchers address conflicting reactivity data in synthesis optimization?

- Methodological Answer :

- Controlled replication : Repeat reactions under inert atmospheres (argon/glovebox) to isolate oxygen-sensitive intermediates. For example, NaH-mediated steps are prone to hydrolysis if moisture is present .

- Degradation profiling : Use LC-MS to identify side products (e.g., ring-opened derivatives) formed during prolonged heating or storage .

Q. What strategies ensure stereoselective synthesis of the (Z)-isomer?

- Methodological Answer :

- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to direct [3,3]-sigmatropic rearrangements, as validated in benzofuran natural product syntheses .

- Asymmetric catalysis : Use Rh(II)- or Cu(I)-chiral complexes to enforce Z-selectivity during furan-2-ylmethylene formation. Monitor enantiomeric excess via CD spectroscopy .

Q. How can pharmacological profiling be conducted with limited compound quantities?

- Methodological Answer :

- Microscale assays : Adapt high-throughput screening (HTS) protocols (e.g., 384-well plates) for IC50 determinations. Use fluorescence-based readouts (e.g., ATP-lite for kinase activity) to minimize sample usage .

- Metabolic stability : Incubate with liver microsomes (human/mouse) for 1 hour, followed by LC-MS quantification of parent compound degradation. Compare half-lives to clinical candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.